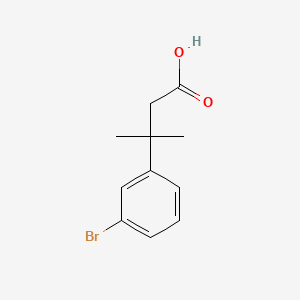

N-(thiophen-2-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

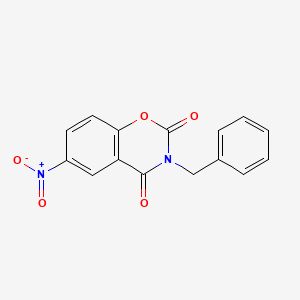

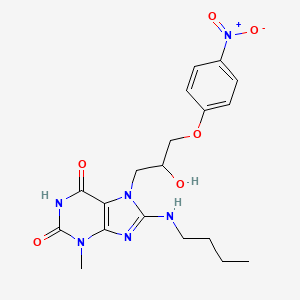

N-(thiophen-2-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide, commonly known as TTA-A2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TTA-A2 is a derivative of the piperidine class of compounds and has a unique structure that makes it an attractive candidate for research.

Wissenschaftliche Forschungsanwendungen

Piperazine Derivatives for Therapeutic Use Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in the rational design of drugs, presenting a wide array of therapeutic uses across various medical fields. Modifications to the piperazine nucleus significantly affect the medicinal potential of resultant molecules. Such derivatives have demonstrated notable efficacy as CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. The flexibility of piperazine-based molecules in drug discovery underscores their broad pharmacological potential and the importance of further therapeutic investigations on this motif (Rathi et al., 2016).

Applications in Synthesis of N-heterocycles via Sulfinimines Chiral sulfinamides, with tert-butanesulfinamide being a gold standard, have been instrumental in the stereoselective synthesis of amines and their derivatives. The review provides an overview of tert-butanesulfinamide-mediated asymmetric N-heterocycle synthesis via sulfinimines, highlighting its role in generating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are foundational in the structural motif of many natural products and therapeutically applicable compounds (Philip et al., 2020).

Thiophene Analogues and Carcinogenicity Evaluation The review discusses the synthesis and evaluation of thiophene analogues of known carcinogens, emphasizing the potential carcinogenicity and the importance of evaluating such compounds in vitro and in vivo. This research contributes to understanding the chemical and biological behavior of thiophene derivatives and their implications for carcinogenicity, thereby informing safer drug design and evaluation practices (Ashby et al., 1978).

Phytochemistry, Insecticidal Activity, and Mode of Action of Piper Species This review focuses on the secondary plant compounds of the Piper genus, notably the piperamides, which possess significant insecticidal activity. Piper extracts, particularly from species like P. nigrum, P. guineense, and P. tuberculatum, have shown efficacy against various pests, highlighting their potential as biopesticide materials for controlling insect outbreaks. The insights provided offer a foundation for further exploration of Piper species as natural sources for developing effective insect control strategies (Scott et al., 2007).

Functional Chemical Groups in CNS Acting Drugs Synthesis The review identifies functional chemical groups with potential CNS activity, emphasizing heterocycles containing nitrogen, sulfur, and oxygen. These compounds, including thiophenes and piperidines, have shown a range of CNS effects from depression to euphoria, indicating their significance in developing novel CNS-acting drugs. This research underscores the importance of exploring these chemical groups for synthesizing compounds with therapeutic CNS activity (Saganuwan, 2017).

Eigenschaften

IUPAC Name |

N-thiophen-2-yl-4-thiophen-3-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS2/c17-14(15-13-2-1-8-19-13)16-6-3-11(4-7-16)12-5-9-18-10-12/h1-2,5,8-11H,3-4,6-7H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRUWLHTXBTKLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)NC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B2387874.png)

![2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2387875.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2387882.png)

![1-Phenyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2387885.png)

![2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride](/img/structure/B2387894.png)